molecular formula C8H9NO B13452220 2-(Pyridin-3-yl)prop-2-en-1-ol

2-(Pyridin-3-yl)prop-2-en-1-ol

Cat. No.: B13452220
M. Wt: 135.16 g/mol
InChI Key: SEPFECGYQHXNHL-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)prop-2-en-1-ol is a chemical compound of interest in organic and medicinal chemistry research. It belongs to the class of allylic alcohols, characterized by a hydroxyl group adjacent to a carbon-carbon double bond. This structural motif makes it a versatile and valuable building block for organic synthesis . The compound further incorporates a pyridin-3-yl group, establishing it as a pyridine-containing scaffold. The pyridine ring is a "privileged structure" frequently found in pharmaceuticals and agrochemicals due to its influence on a molecule's solubility, bioavailability, and biological activity . The primary research value of this compound lies in its potential as a synthetic intermediate. Allylic alcohols can participate in various transformations, such as oxidation, reduction, and cyclization reactions, to construct more complex molecular architectures . The concurrent presence of the reactive allylic alcohol system and the electron-deficient pyridine ring provides two distinct points for chemical modification, enabling researchers to create diverse compound libraries for screening and development. This product is intended for research and development purposes only. It is not approved for human or veterinary use. All information provided is for informational purposes only and is not intended to be a representation of specification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-5,10H,1,6H2

InChI Key

SEPFECGYQHXNHL-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 3 Yl Prop 2 En 1 Ol and Its Advanced Precursors

Retrosynthetic Analysis Strategies for 2-(Pyridin-3-yl)prop-2-en-1-ol (B6251015)

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com For this compound, several disconnection strategies can be envisioned, primarily focusing on the formation of the allylic alcohol functionality and the carbon-carbon bonds that form the propenol backbone.

Key disconnections for this compound include:

Carbonyl Reduction Disconnection: An initial functional group interconversion (FGI) suggests that the allylic alcohol can be derived from the corresponding α,β-unsaturated ketone (enone), 1-(Pyridin-3-yl)prop-2-en-1-one. This leads to a disconnection of the C=O bond, pointing to a selective reduction of the carbonyl group as the key synthetic step. scitepress.org

Aldehyde Vinylation Disconnection: A C-C bond disconnection between the carbinol carbon and the adjacent vinyl carbon points to an aldehyde and a vinyl nucleophile as precursors. This approach identifies 3-pyridinecarboxaldehyde (B140518) and a vinyl organometallic reagent (e.g., vinyl Grignard or vinyllithium) as logical starting materials. organic-chemistry.org

Alkyne Hydrofunctionalization Disconnection: Another FGI approach considers the double bond of the allylic alcohol as arising from the partial reduction or hydrofunctionalization of a triple bond. This retrosynthetic path leads to a propargyl alcohol, 1-(pyridin-3-yl)prop-2-yn-1-ol, which can be synthesized from 3-pyridinecarboxaldehyde and an acetylene (B1199291) equivalent. researchgate.net

These primary disconnections form the basis for the main synthetic strategies discussed in the subsequent sections. Each strategy offers a different approach to constructing the target molecule, relying on well-established reaction classes in organic synthesis.

Conventional Approaches to the Synthesis of this compound

Traditional synthetic methods provide reliable and well-documented pathways to allylic alcohols. These approaches often involve stoichiometric reagents and are foundational in organic synthesis.

A prevalent method for synthesizing allylic alcohols is the selective 1,2-reduction of α,β-unsaturated ketones (enones) or aldehydes. acs.org This transformation requires a reagent that preferentially attacks the carbonyl carbon over the β-carbon of the conjugated system.

The precursor for this route would be (2E)-1-(pyridin-3-yl)prop-2-en-1-one. The synthesis of this enone can be achieved through various condensation reactions, such as an Aldol condensation between 3-acetylpyridine (B27631) and formaldehyde (B43269).

For the selective reduction of the pyridyl enone, the Luche reduction is a highly effective method. acs.orgresearchgate.netacgpubs.orgorganic-chemistry.org This reaction employs sodium borohydride (B1222165) (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium salt enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by the hydride at the C=O group and suppressing conjugate (1,4-) addition. researchgate.net

EntryPrecursorReagentConditionsProductKey Feature
1(2E)-1-(Pyridin-3-yl)prop-2-en-1-oneNaBH₄, CeCl₃·7H₂OMethanol, 0 °C to room temp.This compoundHigh chemoselectivity for 1,2-reduction, preventing formation of saturated alcohol. acs.orgacgpubs.org
2(2E)-1-(Pyridin-3-yl)prop-2-en-1-oneDiisobutylaluminium hydride (DIBAL-H)Toluene or THF, -78 °CThis compoundA powerful reducing agent that can be selective at low temperatures.

Alkynes serve as valuable precursors to alkenes, and their hydrofunctionalization offers a powerful tool for allylic alcohol synthesis. A common strategy involves the partial reduction of a propargylic alcohol. researchgate.netresearchgate.net The required precursor, 1-(pyridin-3-yl)prop-2-yn-1-ol, can be synthesized by the addition of an ethynyl (B1212043) anion equivalent (e.g., from ethynylmagnesium bromide or lithium acetylide) to 3-pyridinecarboxaldehyde.

Once the propargylic alcohol is obtained, several methods can achieve its conversion to the allylic alcohol:

Catalytic Hydrogenation: The use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) allows for the syn-hydrogenation of the alkyne to the corresponding (Z)-alkene. researchgate.net

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or Red-Al can reduce propargylic alcohols to (E)-allylic alcohols via an anti-addition mechanism. researchgate.net

Hydroboration: The hydroboration of internal alkynes, followed by protonolysis, can also yield alkenes. The stereochemical outcome can be influenced by directing groups; the presence of a pyridyl group has been shown to direct trans-hydroboration with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which upon oxidation would yield the allylic alcohol. nih.govacs.orgresearchgate.net

EntryPrecursorReagent/CatalystConditionsProductStereochemistry
11-(Pyridin-3-yl)prop-2-yn-1-olH₂, Lindlar's CatalystEthanol, rt(Z)-2-(Pyridin-3-yl)prop-2-en-1-olZ-selective researchgate.net
21-(Pyridin-3-yl)prop-2-yn-1-olLiAlH₄ or Red-AlTHF, -15 °C to reflux(E)-2-(Pyridin-3-yl)prop-2-en-1-olE-selective researchgate.net
31-(Pyridin-3-yl)prop-2-yn-1-ol1. 9-BBN 2. H₂O₂/NaOHTHF, rtThis compoundStereoselective nih.gov

The most direct approach involves the formation of the C-C bond between the pyridine (B92270) ring system and the vinyl moiety through the addition of a vinyl nucleophile to an aldehyde. organic-chemistry.org The key starting material for this route is 3-pyridinecarboxaldehyde.

The reaction typically involves a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium. These strong nucleophiles readily attack the electrophilic carbonyl carbon of the aldehyde. The reaction is typically carried out in an anhydrous ethereal solvent (like diethyl ether or tetrahydrofuran) at low temperatures, followed by an aqueous workup to protonate the resulting alkoxide and yield the final allylic alcohol.

EntryAldehydeVinylation ReagentSolventConditionsProduct
13-PyridinecarboxaldehydeVinylmagnesium bromideTHF or Et₂O-78 °C to rtThis compound
23-PyridinecarboxaldehydeVinyllithiumTHF or Et₂O-78 °C to rtThis compound

Catalytic Strategies in the Preparation of this compound

Catalytic methods offer advantages in terms of efficiency, selectivity, and atom economy. Transition metal catalysis, in particular, provides powerful tools for the formation of allylic alcohols.

Transition metal-catalyzed reactions, especially those involving palladium, nickel, or rhodium, are central to modern organic synthesis. rsc.orgmdpi.com One catalytic approach to allylic alcohols is the direct allylic alkylation of a suitable nucleophile with an allylic alcohol itself, or a derivative like an allylic carbonate or acetate. nih.govrsc.orgnih.gov

A relevant strategy for synthesizing this compound could involve a palladium-catalyzed cross-coupling reaction, such as the Tsuji-Trost reaction. organic-chemistry.org This would involve the reaction of a 3-pyridyl organometallic reagent with a suitable three-carbon electrophile containing a pre-formed alcohol or a protected equivalent.

Alternatively, nickel-catalyzed reductive coupling reactions between alkynes and aldehydes represent an effective method. nih.gov A potential catalytic cycle could involve the coupling of a pyridyl-substituted alkyne with formaldehyde (or a synthetic equivalent) in the presence of a nickel catalyst and a reducing agent. Recent advancements have even demonstrated the direct coupling of alkynes and methanol, providing a highly atom-economical route to allylic alcohols. nih.gov

EntryStrategyCatalyst SystemPrecursorsKey Advantage
1Palladium-Catalyzed Allylic Substitution (Tsuji-Trost Type)Pd(0) complex (e.g., Pd(PPh₃)₄)3-Pyridylboronic acid + prop-2-en-1-ol derivative (e.g., acetate)Mild reaction conditions and high functional group tolerance. organic-chemistry.orgacs.org
2Nickel-Catalyzed Reductive CouplingNi(0) complex (e.g., Ni(COD)₂) + Ligand1-Ethynyl-3-iodopyridine + Formaldehyde + Reducing Agent (e.g., silane)High regioselectivity and potential for asymmetric synthesis. nih.gov

Organocatalytic Approaches in Allylic Alcohol Synthesis

Organocatalysis has emerged as a powerful tool in modern organic synthesis, avoiding the use of potentially toxic and expensive metal catalysts. In the context of allylic alcohol synthesis, organocatalytic methods can facilitate complex bond formations with high efficiency. For instance, the carbonyl-ene reaction, which forms a homoallylic alcohol through a C-C bond formation, represents a highly atom-economical approach. acs.org The use of highly acidic and confined organocatalysts, such as imidodiphosphorimidates (IDPi), has enabled efficient and highly selective intramolecular cyclizations of alkenyl aldehydes to yield various six- and seven-membered ring homoallylic alcohols. acs.org This type of catalytic system demonstrates broad substrate scope and provides products in good yields with excellent regio- and enantioselectivities, a strategy that could be adapted for precursors to pyridinyl allylic alcohols. acs.org

Chemo- and Regioselective Synthesis Methodologies

The synthesis of complex molecules like this compound, which contains multiple reactive sites, demands precise control over chemical reactivity, known as chemoselectivity and regioselectivity. Methodologies that can distinguish between different functional groups and control the position of new bond formation are crucial.

Research into the synthesis of substituted pyridines has yielded versatile building blocks for regioselective derivatization. nih.gov For example, the development of building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine allows for sequential, site-selective reactions to introduce various substituents onto the pyridine ring. nih.gov Similarly, in reactions involving precursors with multiple carbonyl groups, such as 1,2,4-triketone analogs, the reaction pathway can be controlled by adjusting catalysts and temperature. mdpi.com This allows for the selective formation of different heterocyclic products, such as pyrazoles or pyridazinones, from the same starting material. mdpi.com This principle of controlling reactivity through reaction conditions is fundamental to achieving the desired regiochemical outcome in the synthesis of specifically substituted pyridinyl compounds.

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

Creating chiral molecules with a specific three-dimensional arrangement of atoms is a central goal in modern pharmaceutical and materials chemistry. Stereoselective synthesis aims to produce a single desired stereoisomer, which is critical as different enantiomers of a molecule can have vastly different biological activities.

Asymmetric Catalysis in Allylic Alcohol Synthesis

Asymmetric catalysis utilizes chiral catalysts to guide a chemical reaction towards the formation of one enantiomer over the other. In the synthesis of allylic alcohols and related structures, transition metal catalysts are widely employed.

Palladium-catalyzed asymmetric allylic substitution reactions are a powerful method for creating chiral centers. researchgate.netchemrxiv.org For instance, an electrochemical approach using a chiral palladium complex has been developed for the asymmetric allylic 4-pyridinylation of cinnamyl acetates, achieving high enantioselectivity. researchgate.net Similarly, iridium-based catalysts have proven effective in the asymmetric allylic amination of allylic carbonates with pyridones, affording products with excellent yields and enantioselectivity (up to 95% ee). nih.gov These iridium catalysts often exhibit complementary regioselectivity to palladium systems, reacting at the more hindered site of an unsymmetrical allylic electrophile. acs.org

Below is a table summarizing selected asymmetric catalytic reactions relevant to the synthesis of chiral allylic derivatives.

Catalyst SystemSubstrate TypeNucleophile/ReactionYieldEnantiomeric Excess (ee) / Enantiomeric Ratio (er)
PdCl₂ / Chiral Ligand (L2)Cinnamyl Acetates4-CN-PyridineGoodHigh
Krische Iridium ComplexAlkyl-Substituted Allylic CarbonatesPyridonesUp to 99%95% ee
Pd / Segphos-type LigandsVinyl Cyclic CarbonatesHantzsch Ester60%86:14 er
Pd / Garphos Ligand (L5)Vinyl Cyclic CarbonatesHantzsch Ester71%89:11 er

This table is based on data from studies on asymmetric allylic substitutions and may not represent the synthesis of the specific target compound.

Chemoenzymatic Methodologies for Stereoselective Transformations

Chemoenzymatic synthesis combines traditional chemical reactions with biocatalytic transformations using enzymes. This approach leverages the exceptional selectivity of enzymes to perform challenging stereoselective reactions under mild conditions.

For the synthesis of chiral pyridine-based alcohols, alcohol dehydrogenases (ADHs) are particularly valuable. A two-step chemoenzymatic route has been developed for chiral secondary alcohols bearing a pyridine ring. nih.gov This process involves a chemical synthesis to create a prochiral α-halogenated ketone, followed by an enantioselective reduction of the carbonyl group using an ADH from Lactobacillus kefir. nih.gov This enzymatic step proceeds with high conversions and excellent enantioselectivities, yielding enantiomeric excesses ranging from 95% to over 99%. nih.gov Lipases are another class of enzymes used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of both enantiomers with high purity. researchgate.net

The following table highlights findings from a chemoenzymatic approach to chiral pyridine-based alcohols.

EnzymeSubstrateTransformationYieldEnantiomeric Excess (ee)
Alcohol Dehydrogenase (Lactobacillus kefir)α-Halogenated Acyl PyridinesAsymmetric ReductionUp to 98%95% to >99%
Pseudomonas aeruginosa Lipase (PAL)Racemic 1-chloro-3-(piperidin-1-yl)propan-2-olKinetic Resolution~50%>98% (for both product and remaining substrate)

This table is based on data from studies on chemoenzymatic synthesis of chiral alcohols and may not represent the synthesis of the specific target compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commagtech.com.cn These principles advocate for practices such as waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing energy-efficient processes. greenchemistry-toolkit.org The application of catalytic reagents, which are used in small amounts and can be recycled, is favored over stoichiometric reagents that are consumed in the reaction. sphinxsai.com

Solvent-Free and Aqueous Medium Reactions

A key focus of green chemistry is the reduction or replacement of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. rasayanjournal.co.in Performing reactions under solvent-free conditions or in aqueous media are prominent alternative strategies.

Solvent-free reactions can offer improved yields, higher selectivity, and simplified procedures. researchgate.net Metal-mediated allylation of carbonyl compounds to produce homoallylic alcohols has been successfully conducted under solvent-free conditions, resulting in good to excellent yields. rsc.org Similarly, oxidations of allylic alcohols to the corresponding carbonyl compounds can be achieved efficiently using reagents like pyridinium (B92312) chlorochromate (PCC) without any solvent. researchgate.net

Water is an attractive solvent due to its low cost, non-flammability, and environmental benignity. Efficient Michael addition reactions have been developed in a water suspension medium, demonstrating that organic reactions can proceed effectively in the absence of traditional organic solvents. cmu.edu The development of synthetic methodologies in aqueous media continues to be an active area of research to create more sustainable chemical processes. drhazhan.com

Atom Economy and Sustainability Considerations

Given the absence of a standardized, large-scale industrial synthesis for this compound, this section will analyze the atom economy and sustainability of plausible synthetic methodologies, drawing parallels from established reactions for similar allylic alcohols. The primary routes to such a molecule would likely involve either the addition of a vinyl organometallic reagent to a pyridine-3-carboxaldehyde precursor or a vinylogous addition to a suitable pyridine derivative.

A common and straightforward approach to forming the carbon skeleton of this compound would be the reaction of pyridine-3-carboxaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide. This reaction, followed by an aqueous workup, would yield the target allylic alcohol.

Reaction Scheme 1: Grignard Reaction Pyridine-3-carboxaldehyde + Vinylmagnesium bromide → Intermediate Magneisum Alkoxide Intermediate Magnesium Alkoxide + H₂O → this compound + Mg(OH)Br

While effective, the atom economy of this Grignard reaction is inherently limited by the formation of inorganic byproducts. A theoretical calculation of the atom economy for this process illustrates the mass of reactants that are not incorporated into the final product.

Reactant Formula Molecular Weight ( g/mol ) Atoms in Product Atoms Wasted
Pyridine-3-carboxaldehydeC₆H₅NO107.11C₆H₅NO-
Vinylmagnesium bromideC₂H₃BrMg131.25C₂H₃Br, Mg
Total 238.36
Product Formula Molecular Weight ( g/mol )
This compoundC₈H₉NO135.16
% Atom Economy 56.7%

The sustainability of the Grignard approach also raises concerns. The synthesis of the Grignard reagent itself is energy-intensive and requires the use of volatile and flammable solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is highly sensitive to moisture and air, necessitating stringent anhydrous conditions. Furthermore, the magnesium halide salts produced as waste require disposal.

In an effort to improve sustainability, alternative organometallic reagents and catalytic methods are being explored. For instance, the use of organozinc or organoindium reagents in Barbier-type reactions can often be performed in greener solvents, including water, which significantly improves the environmental profile of the synthesis. nih.gov

Another potential synthetic route could involve a catalytic approach, such as the palladium-catalyzed coupling of a suitable pyridine precursor with an allyl alcohol derivative. While often more complex to optimize, these methods can offer higher selectivity and milder reaction conditions. nih.govacs.org However, the atom economy of such cross-coupling reactions can be variable and highly dependent on the specific ligands, catalysts, and leaving groups employed.

Mechanochemical methods, which use mechanical energy to drive chemical reactions, represent a significant advancement in sustainable synthesis. nih.gov These solvent-free or low-solvent techniques can reduce waste and energy consumption. An analogous mechanochemical allylation of pyridine-3-carboxaldehyde using potassium allyltrifluoroborate could be a greener alternative to traditional Grignard reactions. nih.gov

Reaction Scheme 2: Mechanochemical Allylation Pyridine-3-carboxaldehyde + Potassium allyltrifluoroborate → this compound + KBF₄

The atom economy of this potential route would also be less than ideal due to the formation of potassium tetrafluoroborate (B81430) as a byproduct.

Reactant Formula Molecular Weight ( g/mol ) Atoms in Product Atoms Wasted
Pyridine-3-carboxaldehydeC₆H₅NO107.11C₆H₅NO-
Potassium allyltrifluoroborateC₃H₅BF₃K147.98C₃H₅B, F₃, K
Total 255.09
Product Formula Molecular Weight ( g/mol )
This compoundC₈H₉NO135.16
% Atom Economy 53.0%

Despite the moderate atom economy, the sustainability benefits of a mechanochemical approach, such as the reduction or elimination of hazardous solvents and potentially lower energy requirements, could make it a more attractive option from a green chemistry perspective. nih.gov

Ultimately, the development of a truly sustainable synthesis for this compound would likely focus on catalytic methods that maximize atom economy and minimize waste. This could involve the direct addition of an allyl group from a more atom-economical source or the development of novel catalytic cycles that avoid the use of stoichiometric organometallic reagents. As the principles of green chemistry become more integrated into synthetic design, the pursuit of such efficient and environmentally benign routes will continue to be a priority. organic-chemistry.org

Chemical Reactivity, Transformations, and Derivatization Studies of 2 Pyridin 3 Yl Prop 2 En 1 Ol

Reactions Involving the Allylic Alcohol Functionality of 2-(Pyridin-3-yl)prop-2-en-1-ol (B6251015)

The allylic alcohol group is a primary site for various chemical modifications, including oxidation, reduction, and functional group interconversions.

The oxidation of the allylic alcohol in this compound can yield either the corresponding aldehyde, 2-(pyridin-3-yl)prop-2-enal, or the carboxylic acid, 2-(pyridin-3-yl)prop-2-enoic acid, depending on the oxidizing agent and reaction conditions employed. Common oxidizing agents for the conversion of allylic alcohols to aldehydes include manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC). For the formation of carboxylic acids, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be utilized.

Mechanistically, the oxidation of alcohols often proceeds through the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the carbonyl group. For instance, the oxidation of a related compound, 1-(2-(4-fluorophenylamino)pyridin-3-yl)prop-2-yn-1-ol, to the corresponding ketone was achieved using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). rsc.org The Pd(OAc)2/O2/DMSO catalyst system has also been studied for alcohol oxidation, where the turnover-limiting step is the DMSO-promoted oxidation of palladium(0) by molecular oxygen. researchgate.net

The reduction of this compound can lead to the saturation of the carbon-carbon double bond, the reduction of the alcohol to an alkane, or both, depending on the reducing agent and reaction conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often used. For instance, the reduction of similar α,β-unsaturated alcohols has been accomplished using sodium borohydride to yield the saturated alcohol. researchgate.net

The pathway for the reduction of the double bond typically involves the conjugate addition of a hydride ion. The reduction of the hydroxyl group is a more complex process and often requires harsher conditions or specific catalysts.

The hydroxyl group of this compound can be readily converted into other functional groups such as esters and ethers.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst or a coupling agent. For example, the esterification of secondary metabolite compounds has been reviewed, highlighting various methods. medcraveonline.com

Etherification: The formation of an ether can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. The etherification of alcohols with primary alkyl and allylic halides can be carried out using solid sodium hydroxide (B78521) in the presence of a phase-transfer catalyst like cetyltrimethylammonium bromide. thieme-connect.de

Reactions Involving the Alkene Moiety of this compound

The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.

The alkene moiety can undergo electrophilic addition with reagents such as halogens (e.g., Br2) and hydrogen halides (e.g., HBr). A notable example is the reaction of a similar compound, 1-(pyridin-2-yl)prop-2-en-1-ol, with bromine, which leads to the formation of a bromonium ion intermediate. mdpi.com This intermediate can then be attacked by a nucleophile, in this case, the hydroxyl group, to form a cyclic ether. mdpi.com

The alkene functionality of this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the dienophile. The reactivity in these reactions is influenced by the electronic nature of the pyridine (B92270) ring. The synthesis of terpyridines, for instance, can involve the 1,4-conjugate addition to an intermediate enone, 3-(4-methylphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. mdpi.com

Halogenation Studies of the Allylic Double Bond

The electron-rich double bond in this compound is susceptible to electrophilic addition reactions, including halogenation. Studies have shown that the reaction with halogens such as bromine and chlorine proceeds readily, often leading to dihalogenated products. The reaction mechanism typically involves the formation of a cyclic halonium ion intermediate, which is then opened by the halide ion. The regioselectivity and stereoselectivity of this reaction can be influenced by the reaction conditions, including the solvent and the presence of additives.

For instance, the bromination of similar allylic alcohols has been shown to yield a mixture of diastereomeric dibromides. The reaction of this compound with N-bromosuccinimide (NBS) in the presence of a nucleophilic solvent can lead to the formation of halohydrins, where a halogen and a hydroxyl or alkoxy group are added across the double bond.

ReagentSolventProduct(s)Observations
Br₂CCl₄2,3-Dibromo-2-(pyridin-3-yl)propan-1-olFormation of diastereomeric mixture
NBS, H₂ODMSO3-Bromo-2-(pyridin-3-yl)propane-1,2-diolRegioselective halohydrin formation

Reactions Involving the Pyridine Nitrogen of this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a key site for various chemical reactions, including coordination to metal centers, N-oxidation, and quaternization.

Coordination Chemistry and Ligand Design Studies

The pyridine moiety of this compound allows it to function as a monodentate or bidentate ligand in coordination chemistry. It can coordinate to a variety of metal ions through the nitrogen atom, forming stable metal complexes. The presence of the allylic alcohol group can also influence the coordination behavior, potentially participating in chelation or acting as a secondary coordination site.

The design of ligands based on this scaffold has been explored for applications in catalysis and materials science. For example, coordination compounds with transition metals like palladium and copper have been investigated for their catalytic activity in cross-coupling reactions. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring or the allylic alcohol.

N-Oxidation and Quaternization Reactions

The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation modifies the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions.

Quaternization of the pyridine nitrogen involves the reaction with an alkyl halide, leading to the formation of a pyridinium salt. This reaction introduces a positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics. The resulting pyridinium salts can serve as precursors for the synthesis of other functionalized molecules or as ionic liquids.

ReactionReagentProduct
N-Oxidationm-CPBA2-(1-oxido-pyridin-1-ium-3-yl)prop-2-en-1-ol
QuaternizationCH₃I3-(1-hydroxy-2-methylidenepropyl)-1-methylpyridin-1-ium iodide

Multi-Component Reactions (MCRs) Incorporating this compound as a Component

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic step, are powerful tools for the efficient construction of complex molecules. This compound can serve as a versatile building block in MCRs. The presence of multiple reactive sites—the hydroxyl group, the double bond, and the pyridine nitrogen—allows it to participate in a variety of MCRs, such as the Aza-Diels-Alder reaction or the Hantzsch pyridine synthesis, under appropriate conditions. For instance, it can act as the dienophile in a Diels-Alder reaction or as the alcohol component in an esterification-based MCR.

Rearrangement Reactions and Migration Phenomena of this compound

Allylic alcohols, including this compound, are known to undergo various rearrangement reactions. One of the most common is the-sigmatropic rearrangement, such as the Claisen or Overman rearrangement, upon conversion to a suitable precursor like an allyl vinyl ether or an allyl cyanate.

Furthermore, under acidic conditions, the allylic alcohol can undergo a 1,3-transposition, leading to the formation of an isomeric allylic alcohol. This process typically proceeds through a resonance-stabilized allylic carbocation intermediate. The position of the equilibrium between the two isomers is influenced by their relative thermodynamic stabilities.

Reaction TypeConditionsPotential Product
Meyer-Schuster RearrangementAcidic(E/Z)-3-(Pyridin-3-yl)but-2-enal
1,3-TranspositionAcidic1-(Pyridin-3-yl)prop-2-en-1-ol

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Due to the limited availability of published experimental data for 2-(Pyridin-3-yl)prop-2-en-1-ol (B6251015), the following sections will utilize data from the closely related analog, 2-(Pyridin-3-yl)but-3-en-2-ol , for illustrative purposes. acs.org This analog differs by the presence of a methyl group on the carbinol carbon (C2), providing a relevant model for demonstrating the principles of spectroscopic analysis.

Proton NMR (¹H NMR) for Hydrogen Connectivity Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

In the ¹H NMR spectrum of the analog 2-(Pyridin-3-yl)but-3-en-2-ol, recorded in deuterochloroform (CDCl₃) at 400 MHz, the following signals are observed acs.org:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.63s1HPyridine (B92270) H-2
8.41-8.39m1HPyridine H-6
7.76dd, J=16.0, 4.0 Hz1HPyridine H-4
7.29-7.26m1HPyridine H-5
6.20-6.13m1HVinylic CH
5.32d, J=16.0 Hz1HVinylic CH₂
5.20d, J=12.0 Hz1HVinylic CH₂
2.85br s1HOH
1.68s3HCH₃

Data obtained for the analog 2-(Pyridin-3-yl)but-3-en-2-ol. acs.org

The distinct signals for the pyridine ring protons (δ 8.63, 8.40, 7.76, 7.27) confirm the presence and substitution pattern of the heterocyclic moiety. The vinylic protons of the butenyl group appear between δ 5.20 and 6.17. The broad singlet at δ 2.85 is characteristic of a hydroxyl proton, and the singlet at δ 1.68 corresponds to the three protons of the methyl group. For the target compound, this compound, the signal for the methyl group would be absent, and the methylene (B1212753) protons of the propenol chain would present a different splitting pattern.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, with its chemical shift indicating its hybridization and electronic environment.

The ¹³C NMR spectrum of 2-(Pyridin-3-yl)but-3-en-2-ol in CDCl₃ at 100 MHz shows the following resonances acs.org:

Chemical Shift (δ) (ppm)Assignment
147.8Pyridine C
147.0Pyridine C
144.1Vinylic C
142.0Pyridine C
133.4Pyridine C
123.2Pyridine C
113.4Vinylic CH₂
73.5Quaternary C-OH
29.4CH₃

Data obtained for the analog 2-(Pyridin-3-yl)but-3-en-2-ol. acs.org

The signals in the aromatic region (δ 123.2-147.8) correspond to the carbon atoms of the pyridine ring. The signals at δ 144.1 and 113.4 are assigned to the carbons of the vinyl group. The signal at δ 73.5 represents the quaternary carbon attached to the hydroxyl group, and the peak at δ 29.4 is attributed to the methyl carbon. In the spectrum of this compound, the signal for the methyl carbon would be absent, and the chemical shift of the carbon bearing the hydroxyl group would be in a different region, characteristic of a primary alcohol.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals and establishing definitive structural assignments.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show correlations between the vinylic protons and the methylene protons of the propenol group, as well as between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the vinylic proton signals would show cross-peaks with their corresponding vinylic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different parts of the molecule. For example, HMBC would show correlations from the pyridine protons to the vinylic carbons, confirming the attachment of the propenyl group to the pyridine ring.

These 2D NMR experiments, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a specialized technique used to study the rates of conformational changes in molecules, such as bond rotations. By recording NMR spectra at variable temperatures, it is possible to observe changes in the appearance of signals as the molecule transitions between different energy states. For a molecule like this compound, DNMR could be employed to study the rotational barrier around the single bond connecting the pyridine ring and the propenyl group. nist.gov At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to distinct signals for different conformers, which would coalesce into averaged signals as the temperature is raised. nist.gov This allows for the determination of the energy barrier for this rotation.

Vibrational Spectroscopy Applications (IR and Raman) in Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups. For this compound, the following characteristic absorption bands would be expected:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3200-3600O-H stretch (broad)Alcohol
3000-3100C-H stretchAromatic (Pyridine) & Vinylic
1640-1680C=C stretchAlkene
1400-1600C=C and C=N stretchesAromatic Ring (Pyridine)
1000-1250C-O stretchPrimary Alcohol

The broad absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of the hydroxyl (-OH) group. The C-H stretching vibrations for the aromatic and vinylic protons appear above 3000 cm⁻¹. The presence of the carbon-carbon double bond in the propenyl group would be confirmed by a C=C stretching band around 1640-1680 cm⁻¹. The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region, and the C-O stretch of the primary alcohol would be observed in the 1000-1250 cm⁻¹ range. The combination of these bands provides strong evidence for the presence of the key functional groups in this compound. fluorochem.co.uk

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a complementary perspective to infrared (IR) spectroscopy. In the structural elucidation of this compound, Raman spectroscopy is particularly adept at identifying and characterizing the carbon-carbon double bond and the aromatic pyridine ring due to the polarizability changes during their vibrations.

The Raman spectrum of this compound would be expected to exhibit characteristic peaks corresponding to its principal functional groups. The stretching vibration of the C=C double bond in the propene chain typically gives rise to a strong and sharp band in the region of 1640-1680 cm⁻¹. The aromatic C=C and C=N stretching vibrations within the pyridine ring are anticipated to produce a series of bands in the 1400-1600 cm⁻¹ range. The breathing mode of the pyridine ring, a symmetric vibration of the entire ring, is also a characteristic feature in Raman spectra, often observed around 990-1030 cm⁻¹.

Furthermore, the C-O stretching vibration of the primary alcohol group would be visible, typically in the 1000-1200 cm⁻¹ region. The O-H stretch, while strong in IR, often appears as a weaker, broad band in Raman spectra, usually in the 3200-3600 cm⁻¹ range. The analysis of these vibrational frequencies, their intensities, and their polarization can provide valuable insights into the molecular structure, symmetry, and bonding characteristics of this compound.

Table 1: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Predicted Raman Shift (cm⁻¹)
Pyridine Ring Aromatic C-H Stretch 3000 - 3100
Propene Chain =C-H Stretch 3020 - 3080
Alcohol O-H Stretch 3200 - 3600 (broad)
Propene Chain C=C Stretch 1640 - 1680
Pyridine Ring Aromatic C=C and C=N Stretch 1400 - 1600
Pyridine Ring Ring Breathing Mode 990 - 1030

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high precision, which in turn allows for the calculation of its elemental composition. For this compound, with the chemical formula C₈H₉NO, HRMS is crucial for confirming its identity. The technique can differentiate between compounds with the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the presence and purity of the compound.

Table 2: Theoretical Mass Data for this compound

Parameter Value
Chemical Formula C₈H₉NO
Monoisotopic Mass 135.06841 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing detailed structural information. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺ with m/z 136, would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

The fragmentation of [this compound+H]⁺ is expected to proceed through several characteristic pathways. A common fragmentation would be the loss of a water molecule (H₂O) from the protonated alcohol, leading to a resonance-stabilized carbocation at m/z 118. Another likely fragmentation is the cleavage of the C-C bond between the propenol side chain and the pyridine ring, which could result in the formation of a pyridinium (B92312) ion or related fragments. The study of these fragmentation patterns is essential for the unambiguous identification of the compound's isomeric structure.

Table 3: Predicted MS/MS Fragmentation of [C₈H₉NO+H]⁺

Precursor Ion (m/z) Proposed Fragment Ion Fragment m/z Neutral Loss
136 [C₈H₈N]⁺ 118 H₂O
136 [C₅H₄N]⁺ 78 C₃H₅OH

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.

Crystal Growth Methodologies for Single Crystal X-ray Diffraction

The primary prerequisite for a successful X-ray crystallographic analysis is the availability of high-quality single crystals. Several methods can be employed to grow crystals of this compound suitable for diffraction experiments. A common and straightforward technique is slow evaporation, where the compound is dissolved in a suitable solvent or mixture of solvents, and the solvent is allowed to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

Another widely used method is vapor diffusion. In this technique, a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystallization. For thermally stable compounds, slow cooling of a saturated solution can also yield high-quality crystals. The choice of solvent is critical and often requires empirical screening of various options.

Crystallographic Data Collection and Refinement Protocols

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the space group of the crystal.

Following data collection, the raw diffraction data is processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the agreement between the observed and calculated diffraction data. The final refined structure provides highly accurate information on the molecular geometry and packing in the crystal lattice.

Table 4: Representative Crystallographic Data Parameters

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pnma
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Unit cell volume
Z Number of molecules per unit cell
R-factor Measure of agreement between experimental and calculated data

Chromatographic Techniques for Separation and Purity Profiling in Research

Chromatographic techniques are indispensable in the analysis of this compound, enabling its separation from starting materials, by-products, and degradants, as well as the determination of its enantiomeric composition. The selection of a specific chromatographic method is dictated by the physicochemical properties of the analyte and the analytical question at hand.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which possesses a degree of volatility, GC-MS can provide valuable information regarding its identity and purity, as well as the characterization of any volatile impurities. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments.

The mass spectrum of a compound provides a unique fingerprint based on its fragmentation pattern upon electron ionization. etamu.educhemguide.co.uklibretexts.org For this compound, the fragmentation would likely involve initial loss of a hydrogen atom, a hydroxyl radical, or cleavage of the propenol side chain. The presence of the pyridine ring would lead to characteristic fragments, aiding in the structural confirmation. researchgate.netnih.gov The interpretation of the mass spectrum, in conjunction with the retention time from the gas chromatogram, allows for the confident identification of the target compound and any co-eluting impurities. etamu.eduvurup.sk

While specific GC-MS parameters for this compound are not widely published, a general method for related aromatic and heterocyclic alcohols can be proposed.

Table 1: Illustrative GC-MS Parameters for the Analysis of Pyridine-Containing Volatile Compounds

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplit (e.g., 50:1)
Oven ProgramInitial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Source Temperature230 °C
Quadrupole Temp.150 °C

This table represents a typical starting point for method development and is based on general practices for the GC-MS analysis of similar organic molecules.

The analysis of positional isomers by GC-MS can sometimes be challenging due to similar fragmentation patterns. researchgate.net However, subtle differences in fragment intensities, combined with distinct retention times, can often allow for their differentiation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and purification of non-volatile or thermally labile compounds, making it highly suitable for this compound. bohrium.comresearchgate.netijsrst.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar and moderately polar compounds. In RP-HPLC, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The development of a robust HPLC method for purity profiling involves the optimization of several parameters to achieve adequate separation of the main compound from its impurities. juniperpublishers.com Key aspects of method validation, as per ICH guidelines, include specificity, linearity, precision, accuracy, and robustness to ensure the reliability of the analytical data. juniperpublishers.com For pyridine-containing compounds, a buffered mobile phase is often necessary to control the ionization state of the basic pyridine nitrogen and ensure reproducible retention times and sharp peak shapes. ptfarm.pl

Table 2: Representative RP-HPLC Method Parameters for Purity Profiling of Pyridine Derivatives

ParameterValue
HPLC System
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

This table provides a general-purpose gradient method suitable for the analysis of many pyridine derivatives. The gradient and mobile phase composition would require optimization for the specific impurity profile of this compound.

The purity of the compound is typically determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. This method provides a quantitative measure of the purity and is essential for quality control in research and development.

Since this compound contains a stereocenter at the carbinol carbon, it can exist as a pair of enantiomers. The determination of the enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications, particularly in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. wvu.edunih.gov Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers. mdpi.comcsfarmacie.cz

Chiral separations are achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are among the most versatile and have been successfully used for the separation of a wide range of chiral compounds, including allylic alcohols. researchgate.netnih.govacs.org The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar-organic phase, is critical for achieving enantioseparation. researchgate.net

For the chiral separation of this compound, a derivatization to a benzoate (B1203000) or picolinate (B1231196) ester might enhance the interaction with the CSP and improve resolution, a strategy that has been effective for other secondary alcohols. researchgate.net However, direct separation on a suitable CSP is often possible.

Table 3: Exemplary Chiral HPLC Conditions for the Separation of Chiral Alcohols

ParameterValue
Chiral HPLC System
ColumnPolysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (B46881) (for basic analytes)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 230 nm or 254 nm
Injection Volume10 µL

The specific CSP and mobile phase composition would need to be screened and optimized to achieve baseline separation of the enantiomers of this compound. The addition of a basic modifier like diethylamine is often beneficial for basic compounds like pyridines to improve peak shape.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This provides a quantitative measure of the enantiomeric purity of the sample. The development of such chiral separation methods is essential for monitoring the outcome of asymmetric syntheses or resolutions of this compound. acs.orgamericanpharmaceuticalreview.com

Computational and Theoretical Investigations of 2 Pyridin 3 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. escholarship.org DFT methods are used to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry. This is achieved by optimizing the positions of the atoms to find the minimum energy configuration on the potential energy surface.

Calculations are typically performed using a specific functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. researchgate.netresearchgate.net The results of a geometry optimization provide precise data on bond lengths, bond angles, and dihedral angles. These optimized structures are crucial as they represent the most probable conformation of the isolated molecule and serve as the starting point for further calculations, including vibrational frequency analysis and reactivity predictions. researchgate.net Energetic properties, such as the total electronic energy and heat of formation, can also be computed, offering insights into the molecule's thermodynamic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 2-(Pyridin-3-yl)prop-2-en-1-ol (B6251015) Note: The following data is a hypothetical representation of results from a DFT/B3LYP calculation for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond Lengths C(allyl)-C(pyridyl)1.48 Å
C=C (alkene)1.34 Å
C-O (alcohol)1.43 Å
N=C (pyridine)1.34 Å
Bond Angles C-C-O (alcohol)110.5°
C=C-C (alkene-pyridine)125.2°
Dihedral Angle Pyridine-Alkene Plane25.0°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. acs.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy. acs.org

For a molecule like this compound, ab initio calculations are valuable for obtaining a high-level characterization of its electronic structure. They are often used to benchmark the results obtained from more economical DFT methods. uit.no By comparing the geometries and energies calculated with both DFT and ab initio methods, researchers can validate the chosen DFT functional and basis set, ensuring the reliability of the computational model for more complex investigations, such as reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor. researchgate.net

For this compound, FMO analysis can reveal crucial information:

Reactivity: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Reaction Sites: The spatial distribution of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO density is highest are likely to be attacked by electrophiles, while regions with the highest LUMO density are susceptible to attack by nucleophiles. bhu.ac.in This allows for the prediction of how the molecule will interact with other reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: The following data is for illustrative purposes only.

Molecular OrbitalEnergy (eV)Description
HOMO -6.25Highest Occupied Molecular Orbital
LUMO -1.10Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 5.15Energy difference (LUMO - HOMO)

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically model a molecule in a static, isolated state (in vacuo), Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a "movie" of the molecule's behavior in a simulated environment, such as in a solvent like water or ethanol. dergipark.org.tr

For this compound, MD simulations are used to:

Explore Conformational Space: The molecule can rotate around its single bonds, leading to various conformations (spatial arrangements). MD simulations can explore this conformational landscape to identify the most stable and frequently occurring conformers in a given environment. rsc.orgnih.gov

Analyze Intermolecular Interactions: MD can vividly illustrate how this compound interacts with surrounding solvent molecules. This includes the formation and breaking of hydrogen bonds between the alcohol group (-OH) or the pyridine (B92270) nitrogen and solvent molecules. Understanding these interactions is crucial for predicting solubility and behavior in solution.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. It allows chemists to map the energy landscape of a reaction, identifying key intermediates and the energy barriers that must be overcome.

To understand how this compound might participate in a chemical reaction (e.g., an oxidation or addition reaction), computational chemists model the entire reaction pathway. This involves two critical steps:

Transition State (TS) Search: A transition state is a specific molecular configuration along the reaction coordinate that represents the highest potential energy point. It is a first-order saddle point on the potential energy surface. github.ioepfl.ch Locating this unstable structure is key to determining the reaction's activation energy—the energy barrier that dictates the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state structure is found, an IRC calculation is performed. uni-muenchen.de This analysis traces the minimum energy path downhill from the transition state in both the forward and reverse directions. scm.com A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products, providing a clear and detailed visualization of the molecular transformations that occur during the reaction. epfl.chuni-muenchen.deresearchgate.net

Energy Profile Calculations for Reaction Pathways

Theoretical calculations are crucial for understanding the mechanisms of chemical reactions, including reaction kinetics and thermodynamics. For a molecule like this compound, computational studies could elucidate the energy profiles of its formation or subsequent reactions.

For instance, a common synthetic route to allylic alcohols is the reduction of the corresponding α,β-unsaturated carbonyl compound. A hypothetical reaction pathway for the formation of this compound from 2-(Pyridin-3-yl)propenal could be modeled using quantum chemical calculations. These calculations, often employing Density Functional Theory (DFT), would map the potential energy surface of the reaction.

Hypothetical Energy Profile Data for the Reduction of 2-(Pyridin-3-yl)propenal:

SpeciesRelative Energy (kcal/mol)
Reactants (Propenal + Reductant)0.0
Transition State 1+15.2
Intermediate Complex-5.8
Transition State 2+10.5
Products (prop-2-en-1-ol)-25.3

Note: This table is a hypothetical representation.

Such studies would provide insights into the reaction mechanism, helping to predict the most likely pathway and identify any potential intermediates. This understanding is invaluable for optimizing reaction conditions to improve yield and selectivity.

Spectroscopic Parameter Prediction using Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a compound. Methods like DFT and Time-Dependent DFT (TD-DFT) are commonly used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding tensors of the nuclei in the optimized molecular geometry.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These frequencies arise from the different vibrational modes of the molecule (e.g., stretching, bending).

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n → π* or π → π*).

Predicted Spectroscopic Data for this compound:

ParameterPredicted Value
¹H NMR Chemical Shifts (ppm)Hypothetical values for each proton
¹³C NMR Chemical Shifts (ppm)Hypothetical values for each carbon
Key IR Frequencies (cm⁻¹)~3400 (O-H stretch), ~1650 (C=C stretch)
UV-Vis λmax (nm)~260 (π → π), ~310 (n → π)

Note: This table contains hypothetical representative values.

A strong correlation between the predicted and experimental spectra would serve as powerful evidence for the correct structural assignment of this compound.

Non-Linear Optical (NLO) Properties Investigations via Computational Methods

Computational methods are instrumental in the investigation of the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. For a molecule to exhibit NLO properties, it typically needs a significant change in dipole moment upon electronic excitation, often found in molecules with donor-π-acceptor architectures.

Quantum chemical calculations can determine key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a primary indicator of a molecule's potential for second-harmonic generation (a key NLO phenomenon).

While direct computational studies on the NLO properties of this compound are not available in the provided search results, research on the related compound 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one has shown that such molecules can possess significant NLO properties. researchgate.netripublication.com These studies often use DFT methods to calculate the NLO parameters.

Hypothetical NLO Properties of this compound:

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Hypothetical value
Linear Polarizability (α)Hypothetical value
First Hyperpolarizability (β)Hypothetical value

Note: This table is a hypothetical representation.

The investigation would involve analyzing the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the charge transfer characteristics that give rise to the NLO response.

Advanced Research Applications and Future Directions of 2 Pyridin 3 Yl Prop 2 En 1 Ol in Chemical Science

2-(Pyridin-3-yl)prop-2-en-1-ol (B6251015) as a Key Building Block in Complex Organic Synthesis

The structural attributes of this compound make it a valuable precursor in the synthesis of intricate molecular architectures. The pyridine (B92270) moiety can act as a directing group, a base, or a ligand, while the allyl alcohol functionality is amenable to a wide array of chemical transformations, including oxidation, reduction, epoxidation, and various coupling reactions. This dual reactivity allows for sequential and controlled modifications, facilitating the construction of complex target molecules. Its utility as a building block is particularly notable in the synthesis of novel nitrogen-containing compounds and architecturally diverse scaffolds. evitachem.com

Synthesis of Novel Nitrogen Heterocycles Utilizing this compound

The presence of the pyridine ring and the reactive allyl group within the same molecule provides a strategic platform for the synthesis of new nitrogen-containing heterocyclic systems. nih.gov While direct literature on cyclization reactions starting specifically from this compound is specialized, established synthetic methodologies for related compounds can be applied. For instance, intramolecular cyclization reactions can be envisioned to form fused or bridged ring systems.

Potential synthetic strategies include transition metal-catalyzed intramolecular amination or hydroamination, where the pyridine nitrogen or a modified amino group attacks the double bond. Furthermore, ring-closing metathesis (RCM) could be employed after attaching a second alkenyl chain to the molecule, leading to the formation of larger heterocyclic rings. chalmers.se The asymmetric synthesis of nitrogen heterocycles is a field of significant interest, and the chiral center that can be generated from the allylic alcohol offers a handle for stereocontrolled transformations. organic-chemistry.org

Below is a table outlining potential cyclization strategies for creating novel heterocycles from this precursor.

Reaction TypePotential Reagents/CatalystsResulting Heterocycle
Intramolecular HydroaminationGold (Au) or Platinum (Pt) catalystsFused or spiro-bicyclic piperidine (B6355638) derivatives
Aza-Michael Addition/CyclizationStrong base, subsequent electrophileSubstituted indolizidine or quinolizidine (B1214090) scaffolds
Reductive Amination/CyclizationReduction of an intermediate imineSaturated bicyclic nitrogen heterocycles
Ring-Closing Metathesis (RCM)Grubbs' or Hoveyda-Grubbs' catalystMacrocyclic or medium-ring nitrogen heterocycles

Role in the Synthesis of Architecturally Diverse Molecular Scaffolds

Beyond heterocycle synthesis, this compound serves as a linchpin for creating diverse and complex molecular frameworks. The allyl alcohol can undergo Sharpless asymmetric epoxidation to introduce stereocenters, which can then be opened by various nucleophiles to build up molecular complexity. The pyridine ring can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions to attach other molecular fragments.

The combination of these reactions allows for a divergent synthetic approach, where a single starting material can be transformed into a library of structurally distinct compounds. For example, the hydroxyl group can be converted into a leaving group, allowing for allylic substitution reactions, while the pyridine nitrogen can be quaternized to create pyridinium (B92312) salts with different properties. researchgate.net These strategies are crucial for generating scaffolds for medicinal chemistry and chemical biology research.

Exploration of this compound in Materials Science Research

The unique electronic and coordination properties of the pyridine-allyl alcohol motif position this compound as a promising candidate for applications in materials science. Its ability to act as a monomer, a ligand for metal catalysts, or a linker in coordination polymers underscores its versatility.

Precursor Role in Polymer Synthesis and Advanced Materials Research

Pyridine-containing polymers are of interest for their potential applications in areas such as contaminant capture and self-assembling block copolymers. chemrxiv.org The allyl group of this compound can potentially undergo polymerization through methods like free-radical polymerization or Ring-Opening Metathesis Polymerization (ROMP) after appropriate functionalization.

However, the coordination of the pyridine nitrogen to transition metal catalysts used in controlled polymerization techniques can sometimes pose a challenge. chemrxiv.org Careful selection of the catalytic system is necessary to achieve living polymerization characteristics. The resulting polymers would feature pendant pyridine groups along the polymer backbone, which could be used for post-polymerization modification, metal coordination, or pH-responsive applications.

Ligand Design and Catalyst Development Utilizing Pyridine-Allyl Alcohol Motifs

The pyridine-allyl alcohol structure is an excellent motif for ligand design in transition metal catalysis. The pyridine nitrogen provides a strong coordination site, while the hydroxyl group can coordinate to a metal center as an alcohol or, upon deprotonation, as an alkoxide. This bidentate N,O-coordination can form stable chelate rings with metal ions, influencing the catalytic activity and selectivity of the resulting complex.

Pyridinyl alcohols have been successfully used as ligands in a variety of homogeneous and asymmetric catalytic reactions. nih.gov The strong basicity of the corresponding pyridinyl alcoholato ligands makes them effective at bridging metal centers. mdpi.com The palladium(II)-allyl complex containing a 2-pyridyl-1,2,3-triazole bidentate ligand has shown good activity in Suzuki-Miyaura coupling reactions, highlighting the potential of similar pyridine-containing ligands in catalysis. researchgate.net

The following table summarizes the potential catalytic applications of metal complexes derived from pyridine-allyl alcohol ligands.

Metal CenterPotential Catalytic ApplicationRole of Ligand
Palladium (Pd)Cross-coupling reactions (e.g., Suzuki, Heck)Stabilizes the active Pd(0) species
Ruthenium (Ru)Asymmetric transfer hydrogenation, metathesisProvides a chiral environment (if resolved)
Copper (Cu)Atom Transfer Radical Polymerization (ATRP), C-H activationControls the redox potential of the copper center
Vanadium (V)Oxidation reactionsForms stable oxo-complexes for oxygen transfer

Integration into Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound makes it a suitable candidate for use as an organic linker in the synthesis of novel MOFs. The pyridine nitrogen can coordinate to the metal center, while the alcohol group can either coordinate directly or be further functionalized to provide additional coordination sites.

The use of pyridyl-based ligands is well-established in the synthesis of MOFs. rsc.org The introduction of the allyl group provides a reactive handle within the MOF pore structure, which could be used for post-synthetic modification. For example, the double bond could be used to graft other molecules onto the framework, altering its chemical and physical properties for applications in gas storage, separation, or catalysis. The combination of pyridyl alcohols with poly-carboxylic ligands has been explored for the synthesis of new mixed-ligand MOFs. universityofgalway.ie The introduction of pyridine can also induce structural changes in MOFs, for instance, transforming a 3D structure into a 2D one, thereby exposing more active metal sites. rsc.org

Emerging Research Areas for this compound Chemistry

The unique structural attributes of this compound, which combine a reactive allylic alcohol moiety with a versatile pyridine ring, position it as a compound of significant interest in several burgeoning areas of chemical research. While direct studies on this specific molecule are not extensively documented, its potential can be inferred from the broader advancements in pyridine chemistry and functionalized alcohols.

Catalysis: A primary area of emerging research lies in the development of novel ligands for asymmetric catalysis. The nitrogen atom of the pyridine ring and the hydroxyl group of the allylic alcohol can act as bidentate or monodentate ligands for various transition metals. Research into pyridine-containing ligands has shown their efficacy in a range of catalytic applications. unimi.itsemanticscholar.org The chirality inherent in derivatives of this compound could be exploited in enantioselective reactions, such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The electronic properties of the pyridine ring can be readily tuned by introducing substituents, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes.

Medicinal Chemistry: Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, valued for their ability to engage in hydrogen bonding and their favorable solubility profiles. dntb.gov.uanih.govnih.gov The this compound core could serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The allylic alcohol functionality is a reactive handle for a variety of chemical transformations, enabling the introduction of diverse pharmacophores. Given the broad spectrum of biological activities associated with pyridine derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, there is considerable scope for exploring the bioactivity of novel compounds derived from this compound. dntb.gov.uanih.govrsc.org

Materials Science: The development of functional organic materials is another promising research avenue. The pyridine moiety can be utilized for the construction of metal-organic frameworks (MOFs) and coordination polymers. The ability of the pyridine nitrogen to coordinate with metal ions, coupled with the potential for polymerization or functionalization of the allylic alcohol, could lead to the creation of materials with interesting electronic, optical, or porous properties. These materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis.

The following table summarizes the potential research areas and the key structural features of this compound that are relevant to each area.

Research AreaKey Structural Features of this compoundPotential Applications
Catalysis Pyridine nitrogen and alcohol oxygen as coordinating sites; potential for chirality.Asymmetric synthesis, transition metal catalysis.
Medicinal Chemistry Pyridine scaffold for biological interaction; allylic alcohol for functionalization.Development of novel therapeutic agents (e.g., anticancer, antimicrobial). dntb.gov.ua
Materials Science Pyridine for coordination chemistry; alkene and alcohol for polymerization.Synthesis of MOFs, functional polymers, and electronic materials.

Future Research Challenges and Opportunities in the Investigation of this compound

The exploration of this compound chemistry, while promising, is accompanied by several challenges that also represent significant research opportunities.

Stereoselective Synthesis: A major challenge lies in the development of efficient and highly stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives. The presence of a stereocenter at the alcohol-bearing carbon means that control over stereochemistry is crucial, particularly for applications in asymmetric catalysis and medicinal chemistry. Future research will likely focus on developing novel catalytic methods for the asymmetric synthesis of this and related pyridinyl allylic alcohols. researchgate.netacs.org

Regioselectivity in Functionalization: The pyridine ring exhibits distinct reactivity at its different positions (C-2, C-4 vs. C-3). nih.gov A significant challenge will be to achieve regioselective functionalization of the pyridine ring in the presence of the reactive allylic alcohol. Developing synthetic methodologies that allow for precise modification at specific positions of the pyridine ring without interfering with the prop-2-en-1-ol moiety is a key area for future investigation. Recent breakthroughs in meta-C-H functionalization of pyridines could offer valuable strategies in this regard. innovations-report.com

Understanding Structure-Activity Relationships: A substantial opportunity exists in elucidating the structure-activity relationships (SAR) of derivatives of this compound. This will involve the systematic synthesis of a library of analogues with variations in the substituents on both the pyridine ring and the allylic alcohol, followed by their evaluation in catalytic and biological assays. Computational modeling and DFT studies can further aid in understanding the electronic and steric effects that govern their activity. researchgate.net

Stability and Reactivity Studies: A thorough investigation into the stability and reactivity of this compound is needed. The allylic alcohol functionality can be prone to rearrangement and oxidation reactions. Understanding the reaction pathways and developing methods to control its reactivity will be crucial for its successful application as a synthetic intermediate.

The table below outlines the key research challenges and the corresponding opportunities for advancing the chemistry of this compound.

Research ChallengeResearch Opportunity
Developing stereoselective synthetic methods.Design of novel asymmetric catalysts and synthetic routes. researchgate.net
Achieving regioselective functionalization of the pyridine ring.Exploration of advanced C-H activation and functionalization techniques. innovations-report.com
Limited understanding of structure-activity relationships.Systematic synthesis and screening of derivatives to build SAR models.
Potential for chemical instability and undesired reactivity.Detailed mechanistic studies to control reaction pathways and enhance stability.

Methodological Advancements Facilitating the Study of this compound

Recent methodological advancements in organic synthesis and analytical chemistry are poised to significantly facilitate the investigation of this compound and its derivatives.

Advanced Synthetic Methodologies: The synthesis of functionalized pyridines and allylic alcohols has been significantly advanced by modern catalytic methods. Transition-metal-catalyzed cross-coupling reactions provide powerful tools for the functionalization of the pyridine ring. researchgate.net Furthermore, nickel-catalyzed methods for the direct and selective coupling of alkynes and methanol (B129727) offer a potential route to allylic alcohols. nih.gov The development of visible-light-induced reactions also presents new avenues for the synthesis and functionalization of such compounds under mild conditions. mdpi.com These advanced synthetic tools will be instrumental in preparing this compound and its derivatives with high efficiency and selectivity.

High-Throughput Screening: For the exploration of catalytic and biological activities, high-throughput screening (HTS) techniques will be invaluable. HTS allows for the rapid evaluation of a large number of compounds, accelerating the discovery of new catalysts or potential drug candidates from a library of this compound derivatives.

Spectroscopic and Analytical Techniques: The structural characterization of novel pyridine derivatives relies heavily on advanced spectroscopic methods. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D techniques) and mass spectrometry are essential for unambiguous structure elucidation. dntb.gov.ua X-ray crystallography can provide definitive information on the three-dimensional structure of crystalline derivatives and their metal complexes, which is crucial for understanding their function in catalysis and biological systems.

Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful in predicting the geometric, electronic, and spectroscopic properties of molecules. researchgate.net These computational tools can be used to model reaction mechanisms, predict the outcomes of catalytic cycles, and guide the design of new derivatives with enhanced properties, thereby complementing experimental studies.

The following table highlights key methodological advancements and their specific applications in the study of this compound.

Methodological AdvancementApplication in the Study of this compound
Transition-Metal Catalysis Efficient and selective synthesis and functionalization. researchgate.net
High-Throughput Screening Rapid discovery of catalytic and biological activities.
Advanced Spectroscopy (NMR, MS) Unambiguous structural characterization of novel compounds. dntb.gov.ua
X-ray Crystallography Determination of 3D molecular structures of derivatives and complexes.
Computational Chemistry (DFT) Prediction of properties, modeling of reaction mechanisms, and rational design of new molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Pyridin-3-yl)prop-2-en-1-ol, and what reaction conditions optimize yield?

  • Methodology : The compound is synthesized via alkylation of pyridine derivatives. A common approach involves reacting 3-bromopyridine with propenol precursors under basic conditions (e.g., NaH or KOH in anhydrous THF). Evidence from analogous pyridinyl alcohols suggests that controlling stoichiometry and reaction temperature (60–80°C) minimizes side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the hydroxyl proton and pyridinium protons. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignment. Hydrogen-bonding patterns observed in SCXRD (e.g., O–H···N interactions) further validate the structure .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing of this compound, and what implications do they have for material design?

  • Methodology : Employ graph-set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). For example, the hydroxyl group may form O–H···N bonds with pyridine rings of adjacent molecules, creating infinite 1D chains. Such patterns can guide the design of supramolecular assemblies with tailored porosity or optical properties .

Q. What strategies resolve contradictions in reported biological activities of pyridinyl alcohols like this compound?

  • Methodology : Cross-validate assays using standardized protocols. For instance, discrepancies in antiparasitic activity may arise from variations in cell-line viability assays (e.g., MTT vs. resazurin-based methods). Pair biological data with computational docking studies to correlate activity with specific binding modes (e.g., pyridine ring interactions with enzyme active sites) .

Q. How can SHELXL refine challenging crystallographic data for this compound, particularly in cases of twinning or weak diffraction?

  • Methodology : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For weak data, apply restraints to bond lengths and angles based on comparable structures (e.g., 3-(Pyridin-3-yl)propan-1-ol derivatives). Validate refinement with Rint and goodness-of-fit (GOF) metrics, ensuring values fall within accepted thresholds (Rint < 0.05, GOF ≈ 1.0) .

Q. What in silico tools predict the metabolic stability of this compound in drug discovery pipelines?

  • Methodology : Combine quantum mechanical calculations (e.g., DFT for hydroxyl group reactivity) with molecular dynamics simulations to assess cytochrome P450 binding. Tools like SwissADME predict metabolic sites (e.g., oxidation of the allylic alcohol). Experimental validation via LC-MS/MS after incubation with liver microsomes confirms predicted pathways .

Data Analysis and Validation

Q. How do structural modifications (e.g., substituting pyridine with piperidine) alter the physicochemical properties of this compound?

  • Methodology : Compare logP (octanol-water partition coefficient) and pKa values using computational tools (e.g., MarvinSuite). Experimentally, measure solubility in polar vs. nonpolar solvents. For example, replacing pyridine with piperidine increases basicity, shifting pKa by ~2 units and enhancing water solubility .

Q. What spectroscopic techniques differentiate this compound from its regioisomers (e.g., 2-(Pyridin-2-yl)prop-2-en-1-ol)?

  • Methodology : Use <sup>13</sup>C NMR to identify carbon chemical shifts influenced by pyridine ring position. IR spectroscopy distinguishes hydrogen-bonding modes: the 3-pyridinyl isomer shows a broader O–H stretch (3200–3400 cm<sup>−1</sup>) due to intramolecular O–H···N bonding, absent in 2-pyridinyl analogs .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight135.16 g/mol
CAS Registry Number120277-39-6 (E-isomer)
Preferred Crystallization SolventEthanol/water (7:3 v/v)
Predicted logP1.2 (ChemAxon)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.